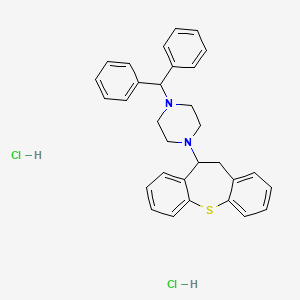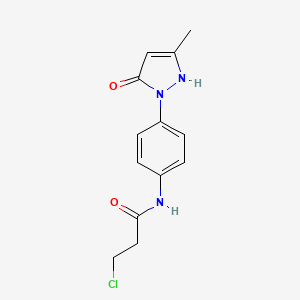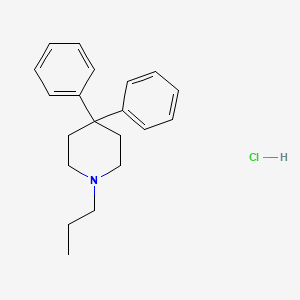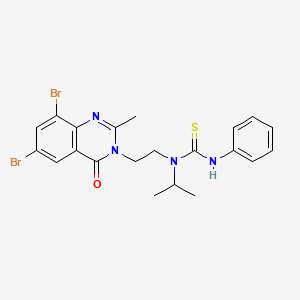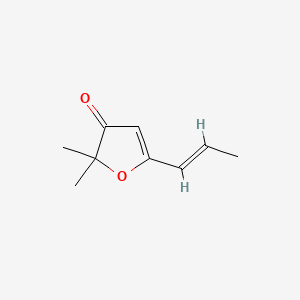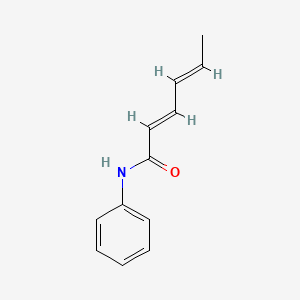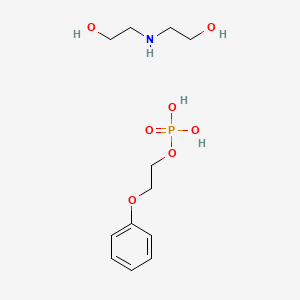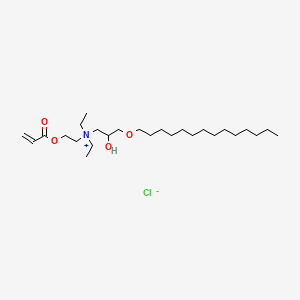
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a complex organic compound with a molecular formula of C26H52ClNO4 . This compound is known for its unique structure, which includes a quaternary ammonium group, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves multiple steps. One common method includes the reaction of diethylamine with 2-hydroxy-3-tetradecyloxypropyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-((1-oxoallyl)oxy)ethyl chloride in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and pH levels, ensuring the efficient conversion of reactants to the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, altering its permeability and function. This interaction can lead to the disruption of cellular processes, making it useful in various biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound used in similar applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structural features, which provide distinct amphiphilic properties. This makes it particularly effective in applications requiring interaction with both hydrophilic and hydrophobic environments .
Propiedades
Número CAS |
93804-69-4 |
|---|---|
Fórmula molecular |
C26H52ClNO4 |
Peso molecular |
478.1 g/mol |
Nombre IUPAC |
diethyl-(2-hydroxy-3-tetradecoxypropyl)-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C26H52NO4.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-21-30-24-25(28)23-27(7-3,8-4)20-22-31-26(29)6-2;/h6,25,28H,2,5,7-24H2,1,3-4H3;1H/q+1;/p-1 |
Clave InChI |
FGXGQSDIZUIGLU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C=C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


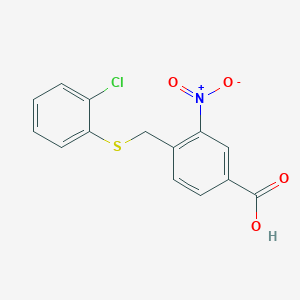
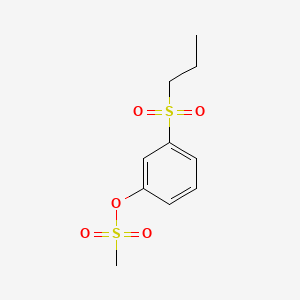



![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
